![molecular formula C21H18FN5O3 B2462653 N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-50-1](/img/structure/B2462653.png)
N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C22H21N5O3 with a molecular weight of 403.442 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds with similar structures often exhibit inhibition of specific kinases involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.
Anticancer Activity
This compound has shown promising results in various studies targeting cancer cells:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 2.57 µM to 7.05 µM, indicating its effectiveness in inhibiting cell growth .
- Mechanism Studies : It was observed that this compound induces apoptosis in a dose-dependent manner and can cause cell cycle arrest at the G2/M phase. This suggests that it may interfere with mitotic processes, leading to cell death .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes:
- Kinase Inhibition : Preliminary studies indicate that it may inhibit EGFR phosphorylation, which is crucial for cancer cell signaling pathways. The observed pIC50 values for related compounds were reported as high as 7.8 .
Table 1: Summary of Biological Activities
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung Cancer) | 2.57 | Induces apoptosis |
Study 2 | MDA-MB-231 (Breast Cancer) | 5.24 | Cell cycle arrest |
Study 3 | HeLa (Cervical Cancer) | 7.05 | EGFR inhibition |
Case Study Example
A recent study focused on the compound's effects on EGFR-mediated pathways in gefitinib-resistant lung cancer cells. The results indicated that the compound could effectively inhibit EGFR phosphorylation and induce apoptosis, thereby overcoming resistance mechanisms associated with traditional therapies .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-2-30-18-6-4-3-5-17(18)25-19(28)12-26-13-23-20-16(21(26)29)11-24-27(20)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLUHPXRYMLSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。